molecular formula C21H21N5O2S B14920787 N-(2-methoxyphenyl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide

N-(2-methoxyphenyl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide

Cat. No.: B14920787
M. Wt: 407.5 g/mol
InChI Key: DGWSBKABILBWIG-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide is a triazinoindole derivative characterized by a sulfur-linked acetamide moiety and an isopropyl substituent on the triazinoindole core. Its structure combines a hydrophobic isopropyl group with a polar 2-methoxyphenyl acetamide, making it a candidate for diverse biological interactions. This article compares its structural, synthetic, and functional attributes with related compounds, leveraging data from peer-reviewed studies .

Properties

Molecular Formula

C21H21N5O2S

Molecular Weight

407.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H21N5O2S/c1-13(2)26-16-10-6-4-8-14(16)19-20(26)23-21(25-24-19)29-12-18(27)22-15-9-5-7-11-17(15)28-3/h4-11,13H,12H2,1-3H3,(H,22,27)

InChI Key

DGWSBKABILBWIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N~1~-(2-methoxyphenyl)acetamide involves multiple steps, starting with the preparation of the triazinoindole core. This core is typically synthesized through a series of cyclization reactions involving appropriate precursors under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Mechanism of Action

The mechanism of action of 2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N~1~-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity . The compound’s structure allows it to interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Core Modifications

  • Bromo: Bromination at the 8-position (e.g., compound 27 in ) increases molecular weight (~507 Da) and may enhance halogen bonding in target proteins . Allyl/Benzyl: Derivatives with allyl () or benzyl () groups show higher lipophilicity (logP >4.0), impacting membrane permeability .

Acetamide Modifications

  • Chain Length : Propionamide analogs (3-carbon chain, ) demonstrate weaker antidepressant activity (TST assay) compared to acetamides (2-carbon), highlighting the importance of chain length in bioactivity .
  • Nitro/Chloro (): Electron-withdrawing groups (e.g., 2-nitro in ) increase polarity but may reduce bioavailability .

Physicochemical Properties

Compound Molecular Weight (Da) Melting Point (°C) logP*
Target Compound ~440 Not reported ~3.5
N-(2-Nitrophenyl)-methyl analog 413.44 Not reported ~2.8
8-Bromo-bromophenyl analog 507.20 >250 ~4.2
Allyl-substituted analog 445.50 Not reported ~4.5

*Estimated using fragment-based methods.

Antimicrobial and Antifungal

  • Triazinoindole-pyrazoline hybrids (): Compound 32 showed moderate activity against E. coli (MIC ~32 µg/mL), while the target’s isopropyl group may enhance Gram-negative penetration .
  • NV5 () : A pyridinyloxy analog inhibits Pseudomonas quorum sensing, suggesting the target’s methoxyphenyl group could be optimized for similar pathways .

Enzyme Inhibition

  • Ephrin Receptor Inhibition (): A methyl-triazinoindole analog exhibited an IC50 of 136,000 nM, indicating that bulkier substituents (e.g., isopropyl) might improve affinity .

Antidepressant Potential

  • Propionamide analogs () : Weaker activity (TST assay) than acetamides underscores the critical role of the 2-carbon chain .

Biological Activity

N-(2-methoxyphenyl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide, also known as Y511-2258, is a complex organic compound with a molecular formula of C21H21N5O2S and a molecular weight of approximately 407.49 g/mol. This compound features a unique combination of structural elements, including a methoxyphenyl group, an acetamide functional group, and a triazinoindole moiety linked by a sulfanyl bridge. Its distinctive chemical properties suggest potential biological activities that warrant detailed exploration.

Biological Activity Overview

The biological activity of this compound has been the subject of various studies, particularly focusing on its potential as an enzyme inhibitor and its interactions with various biological pathways.

Antidepressant Activity

Research indicates that compounds with similar structural motifs exhibit significant antidepressant activity. For instance, a study synthesized several derivatives of triazinoindole compounds and evaluated their efficacy using the tail suspension test (TST) in mice. Selected compounds demonstrated comparable effects to established antidepressants like fluoxetine and imipramine . The presence of nitrogen-containing heterocycles in the structure may contribute to these pharmacological effects.

Antioxidant and Anticancer Properties

The antioxidant and anticancer activities of related derivatives have also been investigated. For example, derivatives tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines showed varying degrees of cytotoxicity, with some exhibiting higher potency against glioblastoma cells . The DPPH radical scavenging method has been employed to assess antioxidant capacity, indicating that such compounds can effectively neutralize free radicals.

Enzyme Inhibition

Molecular docking studies have suggested that this compound may inhibit specific enzymes by binding to their active sites. This interaction could modulate the activity of various biological pathways, potentially leading to therapeutic applications in treating diseases influenced by these pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis highlights how modifications in the chemical structure influence biological activity. The combination of functional groups in this compound enhances its reactivity and biological potential compared to structurally similar compounds.

Compound NameStructural FeaturesUnique Aspects
5-Isopropyl-[1,2,4]triazino-indole derivativeContains triazine and indole moietiesLacks methoxyphenyl group
1-Methyl-[1,2,4]triazoleSimpler triazole structureNo indole or sulfanyl groups
3-Acetylindole derivativeIndole core with acetyl substitutionDifferent functional groups affect reactivity

The presence of both the methoxyphenyl acetamide moiety and the triazinoindole structure contributes significantly to its unique properties and potential applications in medicinal chemistry.

Case Study 1: Antidepressant Activity Evaluation

In a controlled study involving animal models, researchers synthesized a series of triazinoindole derivatives. The evaluation through TST revealed that certain compounds exhibited significant antidepressant-like effects comparable to standard treatments. This study underscores the potential of this compound in addressing mood disorders.

Case Study 2: Anticancer Efficacy

Another investigation assessed the anticancer properties of related compounds against various cancer cell lines. The results indicated that specific derivatives displayed enhanced cytotoxicity against glioblastoma cells compared to others. This finding suggests that further exploration into this compound could yield promising leads for cancer therapy.

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